Promethazine Hydrochloride Promethazine Hydrochloride Promethazine hydrochloride is an odorless white to faint yellow crystalline powder. Bitter taste. A 10% solution in water has a pH of 3.5-5.0. (NTP, 1992)
Promethazine hydrochloride is the hydrochloride salt of promethazine. It has a role as an antipruritic drug, a H1-receptor antagonist, a local anaesthetic, an antiemetic, a sedative, an anti-allergic agent, an anticoronaviral agent and a geroprotector. It contains a promethazine(1+).
Promethazine Hydrochloride is the hydrochloride salt form of promethazine, a phenothiazine derivative with antihistaminic, sedative and antiemetic properties. Promethazine hydrochloride selectively blocks peripheral H1 receptors thereby diminishing the effects of histamine on effector cells. Promethazine hydrochloride also blocks the central histaminergic receptors, thereby depressing the reticular system causing sedative and hypnotic effects. In addition, promethazine hydrochloride also has centrally acting anticholinergic properties and probably mediates nausea and vomiting by acting on the medullary chemoreceptive trigger zone.
PROMETHAZINE HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1951 and has 7 approved and 5 investigational indications. This drug has a black box warning from the FDA.
A phenothiazine derivative with histamine H1-blocking, antimuscarinic, and sedative properties. It is used as an antiallergic, in pruritus, for motion sickness and sedation, and also in animals. [PubChem]
See also: Promethazine (has active moiety); Codeine Phosphate; Promethazine Hydrochloride (component of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 1435933-86-0
VCID: VC0196481
InChI: InChI=1S/C17H20N2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H
SMILES: Array
Molecular Formula: C17H20N2S.ClH
C17H21ClN2S
Molecular Weight: 320.9 g/mol

Promethazine Hydrochloride

CAS No.: 1435933-86-0

Cat. No.: VC0196481

Molecular Formula: C17H20N2S.ClH
C17H21ClN2S

Molecular Weight: 320.9 g/mol

Purity: 95% by HPLC; 98% atom D

* For research use only. Not for human or veterinary use.

Promethazine Hydrochloride - 1435933-86-0

Specification

Description Promethazine hydrochloride is an odorless white to faint yellow crystalline powder. Bitter taste. A 10% solution in water has a pH of 3.5-5.0. (NTP, 1992)
Promethazine hydrochloride is the hydrochloride salt of promethazine. It has a role as an antipruritic drug, a H1-receptor antagonist, a local anaesthetic, an antiemetic, a sedative, an anti-allergic agent, an anticoronaviral agent and a geroprotector. It contains a promethazine(1+).
Promethazine Hydrochloride is the hydrochloride salt form of promethazine, a phenothiazine derivative with antihistaminic, sedative and antiemetic properties. Promethazine hydrochloride selectively blocks peripheral H1 receptors thereby diminishing the effects of histamine on effector cells. Promethazine hydrochloride also blocks the central histaminergic receptors, thereby depressing the reticular system causing sedative and hypnotic effects. In addition, promethazine hydrochloride also has centrally acting anticholinergic properties and probably mediates nausea and vomiting by acting on the medullary chemoreceptive trigger zone.
PROMETHAZINE HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1951 and has 7 approved and 5 investigational indications. This drug has a black box warning from the FDA.
A phenothiazine derivative with histamine H1-blocking, antimuscarinic, and sedative properties. It is used as an antiallergic, in pruritus, for motion sickness and sedation, and also in animals. [PubChem]
See also: Promethazine (has active moiety); Codeine Phosphate; Promethazine Hydrochloride (component of) ... View More ...
CAS No. 1435933-86-0
Molecular Formula C17H20N2S.ClH
C17H21ClN2S
Molecular Weight 320.9 g/mol
IUPAC Name N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;hydrochloride
Standard InChI InChI=1S/C17H20N2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H
Standard InChI Key XXPDBLUZJRXNNZ-UHFFFAOYSA-N
Canonical SMILES CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl
Melting Point 446 to 450 °F (decomposes) (NTP, 1992)

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